![molecular formula C22H24N2O5S B2643030 2-(3,4-dimethoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-50-9](/img/structure/B2643030.png)
2-(3,4-dimethoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
- Condensation Reactions : Research by Kano and Yuasa (1983) details the synthesis of 2-arylpyrido[3,4-b]pyrazine derivatives through condensation reactions involving 3,4-diaminopyridine with β-keto sulfoxides, yielding compounds like 2-(4-methoxyphenyl)pyrido[3,4-b]-pyrazine and 2-(3,4-dimethoxyphenyl)pyrido[3,4-b]pyrazine. This method highlights a foundational approach to synthesizing structurally related pyrazine derivatives, potentially offering insights into crafting the compound (Kano & Yuasa, 1983).
Functional Materials Development
- Electrochromic Materials : A study by Zhao et al. (2014) elaborates on the creation of donor-acceptor polymeric electrochromic materials using a related pyrazine compound as the acceptor unit. These materials exhibit significant electrochromic properties, such as color changes under electric potential, which could be leveraged in NIR electrochromic devices, hinting at the potential applications of similar compounds in smart materials and displays (Zhao et al., 2014).
Biological Applications
- Cytotoxicity and Enzyme Inhibition : Kucukoglu et al. (2016) discuss the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. Such research underlines the biological relevance of pyrazoline derivatives, potentially guiding the exploration of the compound for enzyme inhibition or anticancer activities (Kucukoglu et al., 2016).
Chemical Properties and Reactions
- Mechanistic Studies : Research by Kascheres et al. (1991) on the reaction mechanisms of certain chemical precursors to produce pyrazolines could provide foundational knowledge for understanding the reactivity and synthesis pathways of the compound , particularly in how structural variations influence chemical behavior (Kascheres et al., 1991).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-27-17-8-6-16(7-9-17)22-19-5-4-12-23(19)13-14-24(22)30(25,26)18-10-11-20(28-2)21(15-18)29-3/h4-12,15,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORPLUIYWCNWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
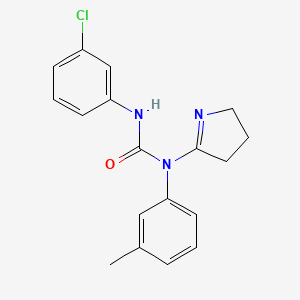
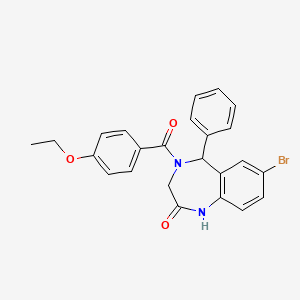
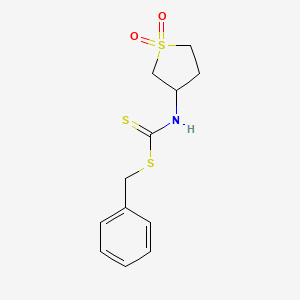
![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)
![[6-[(2-methoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2642953.png)
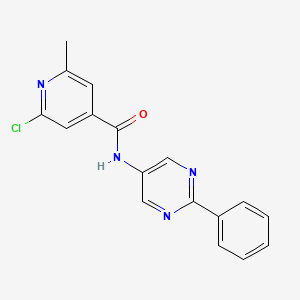
![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)
![8-Oxa-1-azaspiro[4.5]decan-3-ol](/img/structure/B2642958.png)
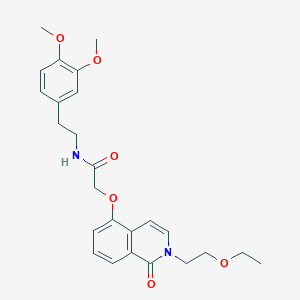
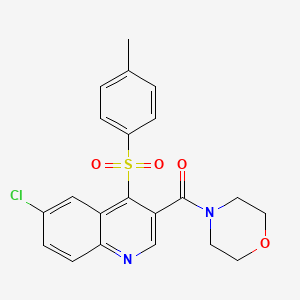
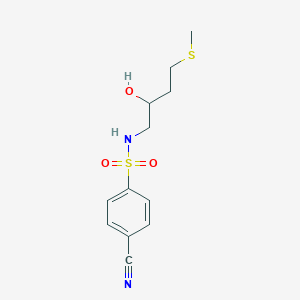

![9-(3,5-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)
